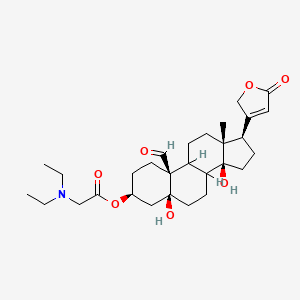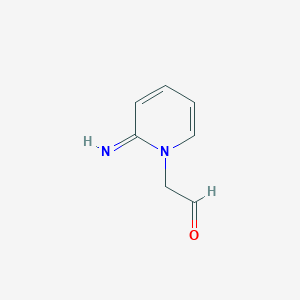
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core flanked by two benzimidazole groups.
Méthodes De Préparation
The synthesis of 2,3-Bis(1H-benzimidazol-2-yl)quinoxaline typically involves the condensation of o-phenylenediamine with quinoxaline derivatives. One common method includes the reaction of 2,3-dichloroquinoxaline with o-phenylenediamine under reflux conditions in a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoxaline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-Bis(1H-benzimidazol-2-yl)quinoxaline involves its interaction with DNA. The compound binds to DNA grooves, leading to structural changes and cleavage of the DNA strands. This interaction is mediated by the formation of reactive oxygen species, which cause oxidative damage to the DNA . The molecular targets include various enzymes and proteins involved in DNA replication and repair.
Comparaison Avec Des Composés Similaires
2,3-Bis(1H-benzimidazol-2-yl)quinoxaline is unique due to its dual benzimidazole groups and quinoxaline core. Similar compounds include:
2-Phenylbenzimidazole: Known for its anticancer activity.
Quinoxaline derivatives: These compounds share the quinoxaline core but differ in their substituents, leading to varied biological activities.
Benzimidazole derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its significant biological activity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
64836-00-6 |
|---|---|
Formule moléculaire |
C22H14N6 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2,3-bis(1H-benzimidazol-2-yl)quinoxaline |
InChI |
InChI=1S/C22H14N6/c1-2-8-14-13(7-1)23-19(21-25-15-9-3-4-10-16(15)26-21)20(24-14)22-27-17-11-5-6-12-18(17)28-22/h1-12H,(H,25,26)(H,27,28) |
Clé InChI |
CNPANBDUEJKPHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4N=C3C5=NC6=CC=CC=C6N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)





![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)




![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)

